molecular formula C8H4BrClF2O2 B2853642 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid CAS No. 2357479-57-1

2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B2853642
CAS No.: 2357479-57-1
M. Wt: 285.47
InChI Key: BWNWVDBNSQVYFS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid typically involves halogenation reactions. One common method is the direct halogenation of the corresponding phenyl compound using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale halogenation processes. These processes are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is used as a building block for synthesizing more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic synthesis processes.

Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's unique structure allows it to interact with specific biological targets. It can be used in the development of new pharmaceuticals, particularly in the treatment of diseases that involve halogen-sensitive pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can form bonds with biological molecules, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-(3-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

  • 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroacetic acid

  • 2-(3-Bromo-2-methylphenyl)-2,2-difluoroacetic acid

Uniqueness: 2-(3-Bromo-2-chlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This combination of halogens provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNWVDBNSQVYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357479-57-1
Record name 2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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